ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H16ClN3O4S and its molecular weight is 381.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways leads to promising neuroprotective and anti-inflammatory properties .
Result of Action
The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production . Additionally, it exhibits promising neuroprotective activity by reducing the expression of BIP and cleaved caspase-3 .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Given the known activities of pyrimidine derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known properties of pyrimidine derivatives, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex pyrimidine derivative with significant potential in medicinal chemistry. Its unique molecular structure, characterized by an ethyl ester and a sulfanyl group, positions it as a candidate for various biological applications, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN3O4S with a molecular weight of approximately 381.83g/mol . The presence of the 4-chloroaniline moiety and the pyrimidine ring contributes to its diverse biological activities.
Biological Activities
Research indicates that compounds within the pyrimidine class exhibit a range of biological effects. This compound has shown promise in several areas:
1. Anticancer Activity
Studies suggest that this compound may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, similar pyrimidine derivatives have been reported to interact with targets like dihydrofolate reductase, which is crucial for DNA synthesis .
2. Anti-inflammatory Properties
The compound has been investigated for its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, a key regulator in inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation .
3. Antimicrobial Effects
Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. Research into its pharmacodynamics is essential for understanding how it can be effectively utilized in therapeutic contexts.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other pyrimidine derivatives known for their biological activities:
Case Studies and Research Findings
A study conducted on related compounds demonstrated significant activity against cancer cell lines, showing IC50 values indicating effective inhibition of cell growth. For example, derivatives similar to ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl have been noted for their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .
Furthermore, another investigation highlighted the anti-inflammatory effects of pyrimidine derivatives in animal models, where treatment resulted in reduced levels of pro-inflammatory cytokines . These findings underscore the therapeutic potential of ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl in managing diseases associated with inflammation and uncontrolled cell growth.
Properties
IUPAC Name |
ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZQVJKPJVGDJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.